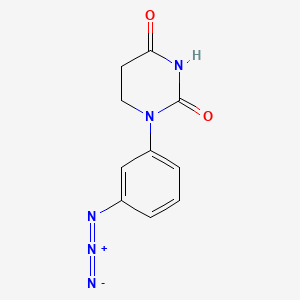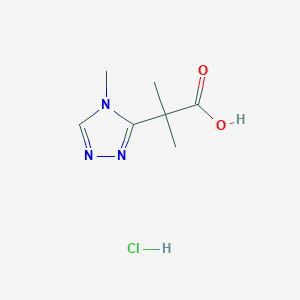
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride typically involves the reaction of 4-methyl-4H-1,2,4-triazole with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of microreactors can enhance the efficiency of the synthesis by providing better control over reaction parameters such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl): A compound with a similar triazole structure.
2-(4-{4-Methyl-5-[(4-methyl-1-piperazinyl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)propane-1,3-diol: Another triazole derivative with different substituents.
Uniqueness
2-methyl-2-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl and 4-methyl groups can affect the compound’s binding affinity to molecular targets and its overall stability.
Properties
Molecular Formula |
C7H12ClN3O2 |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-methyl-2-(4-methyl-1,2,4-triazol-3-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-7(2,6(11)12)5-9-8-4-10(5)3;/h4H,1-3H3,(H,11,12);1H |
InChI Key |
NQQBHKSNPNWUHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN=CN1C)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
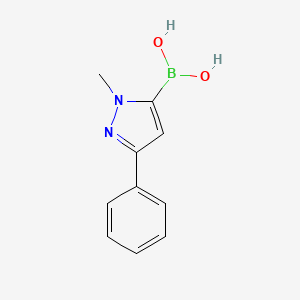
amine](/img/structure/B13465467.png)
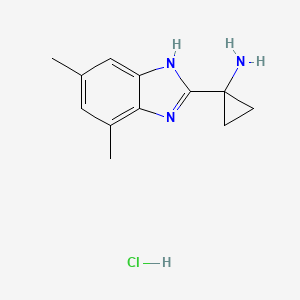
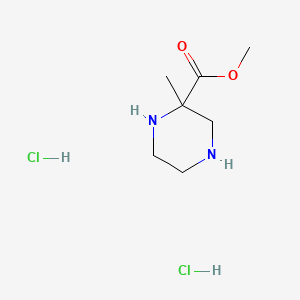

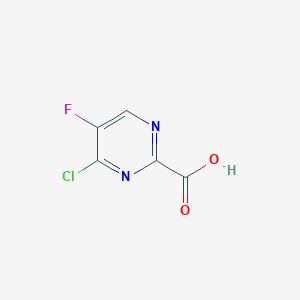
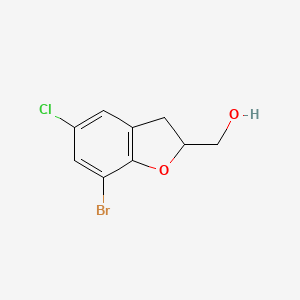
![Tert-butyl 4-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13465517.png)
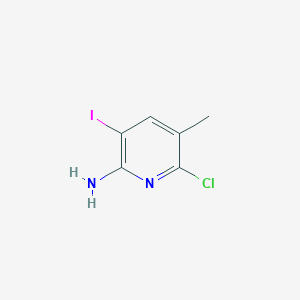
![4-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]piperidine hydrochloride](/img/structure/B13465537.png)

